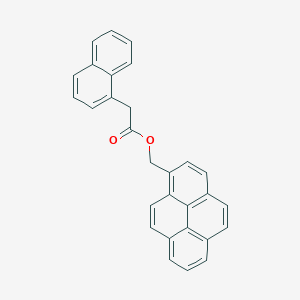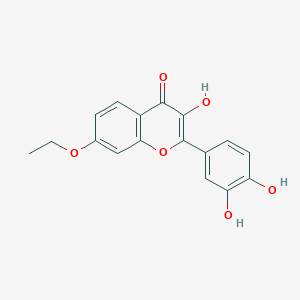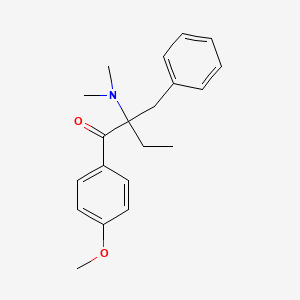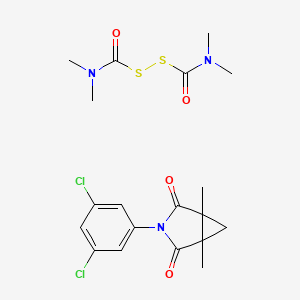
Dibenzyl propan-2-yl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl propan-2-yl phosphite is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to benzyl groups and one to a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl propan-2-yl phosphite can be synthesized through the esterification of phosphorous acid with benzyl alcohol and propan-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl propan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphonate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid and benzyl alcohol.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Dibenzyl phosphonate.
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzyl propan-2-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphoramidates.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and probes for studying enzyme activity.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of dibenzyl propan-2-yl phosphite involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles such as alcohols, amines, and thiols, forming phosphonate esters, phosphoramidates, and phosphorothioates, respectively. This reactivity is facilitated by the presence of the electron-withdrawing benzyl groups, which stabilize the transition state during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the propan-2-yl group.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Dibenzyl phosphonate: The oxidized form of dibenzyl propan-2-yl phosphite.
Uniqueness
This compound is unique due to the presence of both benzyl and propan-2-yl groups, which confer distinct reactivity and properties
Propriétés
| 109654-16-2 | |
Formule moléculaire |
C17H21O3P |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
dibenzyl propan-2-yl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
Clé InChI |
UZAMTBXJVCXWDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)




